N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester
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Overview
Description
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester is a chemical compound with the molecular formula C20H36N2O8S2 and a molecular weight of 496.64 g/mol . It is characterized by the presence of tert-butyloxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities . This compound is often used in peptide synthesis and other applications where protection of functional groups is necessary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester typically involves the protection of L-homocystine with tert-butyloxycarbonyl groups. This can be achieved by reacting L-homocystine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine groups.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester may involve the use of flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors can enhance reaction control, reduce waste, and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Boc protecting groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Boc deprotection is typically carried out using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester has several applications in scientific research:
Chemistry: Used in peptide synthesis and as a protecting group for amines.
Biology: Employed in the study of protein structure and function by protecting cysteine residues during peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester primarily involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions . This selective protection and deprotection allow for the stepwise synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(tert-butyloxy)carbonyl]-L-cystine dimethyl ester: Similar structure but with a shorter carbon chain.
N,N’-bis[(tert-butyloxy)carbonyl]-L-methionine dimethyl ester: Contains a sulfur atom in a different oxidation state.
Uniqueness
N,N’-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester is unique due to its specific combination of Boc-protected amine groups and a disulfide bond. This combination allows for versatile applications in peptide synthesis and the study of protein structure and function .
Properties
IUPAC Name |
methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVFCNHFBRIZNT-LSLKUGRBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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